GP(33-41) (Tfa) is a peptide consisting of nine amino acids, specifically the optimal sequence of the GP1 epitope derived from the lymphocytic choriomeningitis virus. Its full chemical designation is C48H70F3N11O15S, with a molecular weight of 1130.19 g/mol. The compound is classified as an antiviral agent and has shown effectiveness against various viruses, including those from the Arenavirus family and other pathogens like human immunodeficiency virus and hepatitis viruses .
The synthesis of GP(33-41) (Tfa) typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of a protected amino acid to a resin, followed by sequential coupling of additional amino acids using coupling reagents such as HATU or PyBOP. The final product is cleaved from the resin using trifluoroacetic acid, which also serves to deprotect side chains that were temporarily modified during synthesis. This method allows for precise control over the peptide sequence and structure, ensuring high purity and yield .
The molecular structure of GP(33-41) (Tfa) can be represented as follows:
GP(33-41) (Tfa) participates in several biochemical interactions, primarily through its binding to T cell receptors and major histocompatibility complex molecules. This interaction is crucial for T cell activation and subsequent immune response.
The mechanism of action for GP(33-41) (Tfa) involves its recognition by T cell receptors, which leads to T cell activation. Upon binding to major histocompatibility complex molecules on antigen-presenting cells, it triggers a cascade of immune responses aimed at targeting infected cells.
GP(33-41) (Tfa) exhibits several notable physical and chemical properties:
GP(33-41) (Tfa) has significant applications in scientific research and therapeutic development:
Glycoprotein peptide 33-41 (GP33-41), with the amino acid sequence KAVYNFATC, represents an immunodominant epitope derived from the lymphocytic choriomeningitis virus glycoprotein. Its binding to the murine major histocompatibility complex class I molecule H-2Dᵇ is governed by stringent structural principles. The peptide interacts with the H-2Dᵇ binding groove through specific anchor residues: lysine (K) at position 5 (P5) and tyrosine (Y) at P8 serve as primary anchors, facilitating stable docking. Non-anchor residues, particularly valine (V) at P3 and phenylalanine (F) at P7, exert significant influence over binding stability through hydrophobic interactions and structural complementarity [7]. Dominant negative elements at non-anchor positions can abrogate binding even when anchor residues remain intact, as demonstrated by valine-to-alanine substitutions at position 35 (V35A), which reduce H-2Dᵇ affinity by >95% despite preserving anchor motifs [5] [6].
Table 1: Structural Determinants of GP33-41 Binding to H-2Dᵇ
Residue Position | Amino Acid | Role in MHC Binding | Impact of Mutation |
---|---|---|---|
P3 (Position 35) | Valine (V) | Hydrophobic stabilization | V35A: >95% binding loss |
P5 (Anchor) | Lysine (K) | Primary anchor | Abolishes binding if mutated |
P7 | Phenylalanine (F) | Aromatic stacking | Reduced stability if altered |
P8 (Anchor) | Tyrosine (Y) | Primary anchor | Abolishes binding if mutated |
P9 | Cysteine (C) | Disulfide dimerization risk | C41M: Enhanced stability |
The terminal cysteine (C41) in the native epitope promotes oxidative dimerization, impairing major histocompatibility complex presentation efficiency. Substitution to methionine (C41M) in the altered peptide ligand enhances peptide stability and H-2Dᵇ binding by preventing dimer formation [2] [8]. Reverse genetic studies confirm that engineered viruses carrying the V35A mutation evade cytotoxic T lymphocyte recognition due to disrupted major histocompatibility complex loading, establishing a direct causal link between binding affinity and immune evasion [5] [6].
GP33-41 trifluoroacetate triggers cytotoxic T lymphocyte activation through T cell receptor-major histocompatibility complex interactions exhibiting force-dependent binding kinetics. Two-dimensional micropipette adhesion assays reveal distinct binding hierarchies among epitope variants:
Table 2: Biophysical and Functional Properties of GP33 Epitope Variants
Epitope Variant | 2D Affinity (μm⁴) | CD8 Contribution to Bond Lifetime | Half-Maximal Sensitization (nM) |
---|---|---|---|
GP33-41M (KAVYNFATM) | 3.2 × 10⁻⁴ | 3-fold | 0.9 ± 0.6 |
Native GP33-41 (KAVYNFATC) | 1.8 × 10⁻⁴ | 5-fold | 2.5 ± 0.7 |
Extended GP33-43 (KAVYNFATCGI) | 0.9 × 10⁻⁴ | 15-fold | Not determined |
The extended GP33-43 variant demonstrates mechanosensing behavior where force application prolongs bond lifetime through CD8 coreceptor recruitment. This 15-fold enhancement under mechanical load compensates for low basal affinity, illustrating how conformational flexibility enables T cell receptor triggering despite suboptimal binding [8]. During chronic lymphocytic choriomeningitis virus infection, cytotoxic T lymphocyte pressure selects for mutations in GP33-41 that reduce T cell receptor-major histocompatibility complex binding below the threshold for activation (adhesion frequency <0.2 at 50 contacts), permitting viral persistence. Longitudinal sequencing reveals non-synonymous mutations accumulate at >20-fold higher frequency in immunocompetent mice versus Rag2-deficient mice lacking cytotoxic T lymphocytes [1] [6].
Cross-Presentation Efficiency: Fibroblasts (MC57 cells) and dendritic cells exhibit differential processing of lymphocytic choriomeningitis virus epitopes. While dendritic cells effectively present GP33-41 and nucleoprotein 396-404, fibroblasts selectively present subdominant epitopes like GP276-286 due to proteasome composition variations. This cell-type-dependent processing influences immunodominance hierarchies during infection [4].
Mutation Tolerance in Overlapping Epitopes: The GP33-43 region encodes overlapping H-2Dᵇ and H-2Kᵇ-restricted epitopes. The V35A mutation abrogates H-2Dᵇ binding but preserves H-2Kᵇ presentation of the adjacent GP34-43 epitope. Consequently, variant viruses evade H-2Dᵇ-restricted cytotoxic T lymphocytes while remaining vulnerable to H-2Kᵇ-restricted responses, demonstrating how mutation effects are context-dependent based on neighboring epitopes [5].
Thermodynamic Stability: Compared to nucleoprotein 396-404, GP33-41 exhibits intermediate major histocompatibility complex dissociation kinetics. However, C-terminal modifications alter stability:
Immunodominance Hierarchy: During acute infection, GP33-specific cytotoxic T lymphocytes constitute 25-40% of the total CD8+ response, rivaled only by nucleoprotein 396-404. This dominance stems from:1) Precursor frequency of naïve T cells2) High major histocompatibility complex binding affinity relative to subdominant epitopes3) Efficient generation during viral protein processingEpitope escape mutations in chronic infection reduce GP33-specific cytotoxic T lymphocyte frequencies by >90%, confirming its centrality in antiviral immunity [5] [6].
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3